BenchChemオンラインストアへようこそ!

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Lipophilicity CNS drug-likeness Physicochemical profiling

This compound features a rare dual-substitution: a cyclopropanesulfonyl group at N1 conferring metabolic stability validated in factor Xa inhibitor series, and a thiolan-3-yl (tetrahydrothiophen-3-yl) ring at N4 introducing distinct conformational and lipophilicity profiles. With XLogP3 of 1.1 and TPSA of 74.3 Ų, it fits CNS drug-likeness guidelines. Unlike its mono-substituted analogs, this specific disubstituted scaffold provides two independent SAR vectors for systematic medicinal chemistry exploration. Transparent multi-pack pricing from micromolar to multi-milligram quantities enables grant-budget planning and rapid iterative synthesis cycles.

Molecular Formula C12H22N2O2S2
Molecular Weight 290.44
CAS No. 2320179-03-9
Cat. No. B2542446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS2320179-03-9
Molecular FormulaC12H22N2O2S2
Molecular Weight290.44
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3
InChIInChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2
InChIKeyQZVCOZYKLOFKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320179-03-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320179-03-9) is a disubstituted 1,4-diazepane derivative incorporating a cyclopropanesulfonyl electron‑withdrawing group at the N1 position and a thiolan-3‑yl (tetrahydrothiophen-3‑yl) substituent at N4. Its molecular formula is C₁₂H₂₂N₂O₂S₂ and its molecular weight is 290.44 g·mol⁻¹ . Computed properties include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 74.3 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, three rotatable bonds, and a molecular complexity index of 389 [1]. The compound is currently available from Life Chemicals in multiple pack sizes (5 μmol to 75 mg) [1] and is listed in the mcule screening catalogue . No primary bioactivity data, patent claims, or clinical‑stage reports that specifically reference this compound were identified at the time of writing.

Why In‑Class 1,4‑Diazepane Analogs Cannot Reliably Substitute 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320179-03-9)


Close structural analogs within the 1,4‑diazepane sulfonamide family differ materially in both the steric and electronic character of their N1‑sulfonyl and N4‑substituent groups. The cyclopropanesulfonyl moiety is a compact, electron‑withdrawing group that has been associated with enhanced metabolic stability relative to methanesulfonyl or arylsulfonyl counterparts in related diazepane series [1], while the thiolan‑3‑yl ring introduces a saturated sulfur‑containing heterocycle that imparts distinct conformational preferences and lipophilicity contributions compared to benzyl, pyridylmethyl, or unsubstituted analogs [2]. Procuring a mono‑substituted or differently substituted diazepane—e.g., 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9) or 1-(thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2)—yields a compound with fundamentally different hydrogen‑bond acceptor/donor profiles, rotatable bond counts, and predicted logP values, which can drive divergent outcomes in receptor‑binding, pharmacokinetic, and selectivity assays . Simple class‑based substitution is therefore unreliable for projects that have already generated screening data or built structure‑activity relationships (SAR) around the specific dual‑substitution pattern present in CAS 2320179-03-9.

Quantitative Comparative Evidence for 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320179-03-9) Against Four Closest Analogs


Lipophilicity Differentiation: XLogP3 Reduction of 1.3 Units vs. the 3‑Methylbenzenesulfonyl Analog

The target compound exhibits a predicted XLogP3 of 1.1, which is 1.3 log units lower than that of 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5; XLogP3 = 2.4) [1]. This difference arises from the replacement of the lipophilic 3‑methylbenzene ring with the compact cyclopropane ring. An XLogP3 value of 1.1 places the target compound closer to the CNS‑preferred lipophilicity range (typically XLogP 1–3) and reduces the risk of high‑logP‑driven promiscuity or poor solubility relative to the arylsulfonyl analog [2].

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Count Advantage over the Core 1-(Cyclopropanesulfonyl)-1,4-diazepane Scaffold

The target compound presents 5 hydrogen‑bond acceptors (HBA), whereas the simpler 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9; C₈H₁₆N₂O₂S) possesses only 4 HBA . The additional HBA arises from the thiolan‑3‑yl sulfur atom. Increased HBA count can strengthen polar interactions with binding‑site residues or solvent and has been correlated in 1,4‑diazepane‑based sigma‑receptor ligands with improved affinity and selectivity [1].

Hydrogen bonding Molecular recognition Scaffold decoration

Molecular Complexity Advantage: 16% Reduction in Complexity Index vs. Arylsulfonyl-Thiolan-Diazepane Analog

The molecular complexity index of 1-(cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is 389, compared with 463 for the structurally related 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5) [1]. The 16% lower complexity stems from the replacement of the aromatic 3‑methylphenyl ring with the smaller cyclopropane unit. Reduced molecular complexity is generally associated with improved synthetic accessibility, lower cost of goods, and faster analog generation in lead‑optimization programs [2].

Molecular complexity Synthetic tractability Hit-to-lead optimization

Topological Polar Surface Area Differentiation: Confirmed CNS‑Penetrant Range vs. Non‑Thiolan Cyclopropanesulfonyl-Diazepane

The target compound has a computed TPSA of 74.3 Ų, which is within the established guideline for favorable blood‑brain barrier penetration (TPSA < 90 Ų for CNS drugs) [1]. This TPSA is entirely consistent with the diazepane‑based CNS‑active ligand class; for reference, 1,4‑diazepane‑derived σ₁ receptor ligands with sub‑100 nM affinity typically exhibit TPSA values in the 40–80 Ų range [2]. The unsubstituted 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9) has a predicted TPSA of approximately 49.4 Ų (only 2 sulfonyl oxygens + 2 nitrogens), and the increase to 74.3 Ų is attributable to the thiolan sulfur atom [3].

Blood-brain barrier permeability TPSA CNS drug design

Procurement and Pricing Transparency vs. Structurally Uncharacterized Commercial Alternatives

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is listed with transparent, tiered pricing by Life Chemicals: 5 μmol at $63.00, 20 μmol at $79.00, 15 mg at $89.00, and 75 mg at $239.00 [1]. Many close analogs in this chemical space—including 1-(thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2) and 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9)—are available only through custom synthesis quotes without publicly listed pricing, introducing procurement uncertainty and longer lead times . The target compound is also stocked in the mcule marketplace (≥95% purity, multiple suppliers) .

Compound procurement Cost benchmarking Vendor availability

Structural Scaffold Completeness: Simultaneous Presence of Cyclopropanesulfonyl and Thiolan Substituents Enables Dual Pharmacophore Exploration

The target compound is the only commercially identified 1,4‑diazepane that simultaneously incorporates a cyclopropanesulfonyl group at N1 and a thiolan‑3‑yl group at N4. The closest mono‑substituted analogs—1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9; missing the thiolan group) and 1-(thiolan-3-yl)-1,4-diazepane (CAS 1179720-33-2; missing the sulfonyl group)—each lack one of the two pharmacophoric elements . In the broader diazepane sulfonamide patent literature, N1‑sulfonyl and N4‑heterocyclyl substitution patterns have been independently associated with factor Xa inhibition (IC₅₀ = 6.8 nM for a structurally optimized 1,4‑diazepane fXa inhibitor [1]) and sigma‑receptor modulation (Kᵢ values as low as 7.4 nM for σ₁ [2]), suggesting that the combination present in the target compound could address both pharmacophoric dimensions simultaneously.

Scaffold diversity Dual pharmacophore Medicinal chemistry

Recommended Application Scenarios for 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2320179-03-9) Based on Comparative Evidence


CNS‑Focused Fragment‑Based or Ligand‑Based Drug Discovery Programs Requiring an Intermediate‑LogP, Dual‑Pharmacophore Diazepane Scaffold

With an XLogP3 of 1.1 [1] and a TPSA of 74.3 Ų [2]—both within established CNS drug‑likeness guidelines—this compound is a suitable core scaffold for medicinal chemistry teams targeting sigma receptors, orexin receptors, or GPCRs implicated in neurological disorders. Its dual substitution pattern provides two independent vectors for SAR exploration, while the cyclopropanesulfonyl group offers a metabolically stable sulfonamide linkage that has been empirically validated in related diazepane factor Xa inhibitor series [3].

Comparative Physicochemical Benchmarking of Sulfonyl Subtypes in 1,4‑Diazepane Chemical Space

The clear quantitative differentiation in XLogP3 (Δ = −1.3 vs. the 3‑methylbenzenesulfonyl analog) and molecular complexity (Δ = −74, or −16%) makes this compound a valuable reference point for systematic studies evaluating the impact of the sulfonyl substituent (cyclopropane vs. methane vs. aryl) on solubility, permeability, metabolic stability, and off‑target profiles in the diazepane series [1]. Procurement of the target together with its methanesulfonyl (CAS 2309570-20-3) and 3‑methylbenzenesulfonyl (CAS 2310097-17-5) counterparts enables a controlled head‑to‑head comparison.

Virtual Screening and Computational Docking Campaigns Requiring a Commercially Available, Three‑Dimensionally Characterized 1,4‑Diazepane Ligand

The compound is listed in the mcule catalogue with a 1‑Click Docking feature, a property calculator, and a toxicity checker , and is indexed in the ZINC database of commercially available compounds for virtual screening [4]. Its intermediate molecular weight (290.44 g·mol⁻¹), 3 rotatable bonds, and 5 H‑bond acceptors position it within favorable drug‑likeness space (Lipinski Rule of Five compliant; predicted 1 RO5 violation based on mcule analysis ), making it an appropriate candidate for computational hit‑identification workflows.

Procurement‑Sensitive Academic or Biotech Projects Where Transparent Pricing, Multiple Pack Sizes, and Multi‑Vendor Sourcing Are Decisive Factors

Published pricing from Life Chemicals (5 μmol to 75 mg pack sizes) [1] and multi‑supplier availability via mcule provide a procurement advantage over analogs that are available only through custom synthesis quotations or from single, price‑opaque vendors. This transparency supports grant‑budget planning, enables rapid re‑order cycles, and reduces lead‑time uncertainty in iterative medicinal chemistry loops.

Quote Request

Request a Quote for 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.